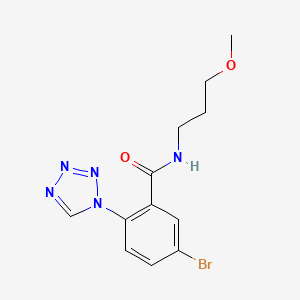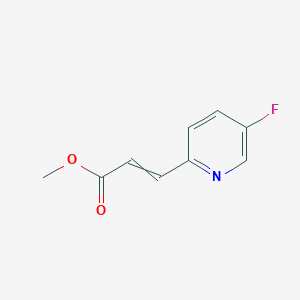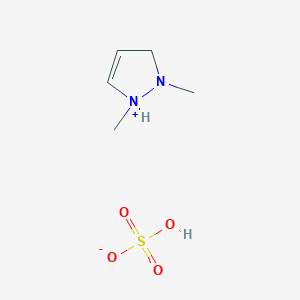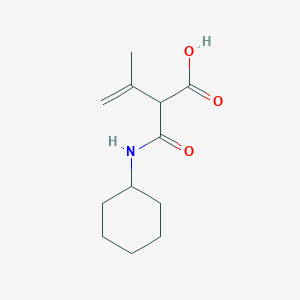
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid is an organic compound with a unique structure that combines a cyclohexylcarbamoyl group with a methylbutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid typically involves the reaction of cyclohexyl isocyanate with 3-methylbut-3-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylcarbamoyl)-3-methylbutanoic acid
- 2-(Cyclohexylcarbamoyl)-3-methylpent-3-enoic acid
Uniqueness
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
917614-31-4 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoyl)-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H19NO3/c1-8(2)10(12(15)16)11(14)13-9-6-4-3-5-7-9/h9-10H,1,3-7H2,2H3,(H,13,14)(H,15,16) |
InChI Key |
ICFHSQKEGRKSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)NC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
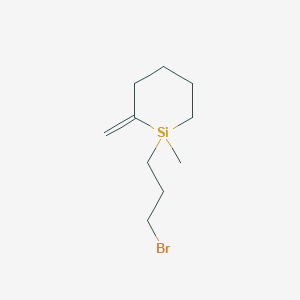
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)

![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
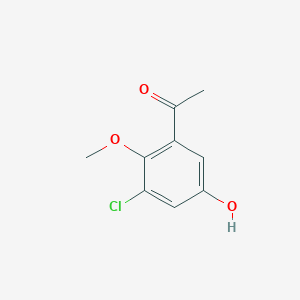

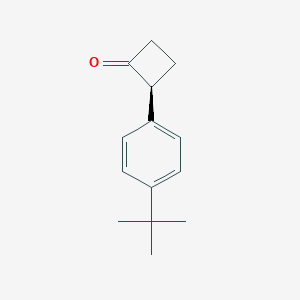
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
